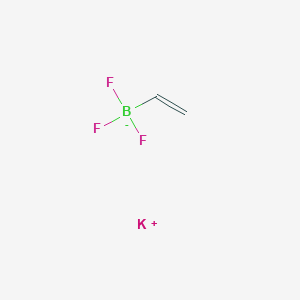

potassium;ethenyl(trifluoro)boranuide

Description

BenchChem offers high-quality potassium;ethenyl(trifluoro)boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;ethenyl(trifluoro)boranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

stability of potassium vinyltrifluoroborate in air and moisture

An In-depth Technical Guide to the Stability of Potassium Vinyltrifluoroborate in Air and Moisture

Introduction: Beyond Boronic Acids

For decades, organoboron reagents have been indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, has traditionally relied on boronic acids. However, the inherent instability of many boronic acids—their propensity for dehydration to form cyclic boroxine anhydrides and sensitivity to air and moisture—presents significant challenges in handling, storage, and stoichiometric control.[1]

Potassium organotrifluoroborates, and specifically potassium vinyltrifluoroborate (KVBF₃), have emerged as a superior class of reagents that overcome these limitations.[2][3] These crystalline, free-flowing solids are generally stable to both air and moisture, offering an exceptional shelf-life and ease of handling that simplifies their application in complex synthetic workflows.[4][5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the chemical principles governing the stability of potassium vinyltrifluoroborate, practical protocols for its handling and use, and an authoritative grounding in the scientific literature.

Part 1: The Chemical Basis of Stability

The remarkable stability of potassium vinyltrifluoroborate is not accidental; it is a direct consequence of its unique electronic and structural properties, which stand in stark contrast to its trivalent boronic acid counterpart.

The Protective Power of the Tetracoordinate Boron 'Ate' Complex

The core of KVBF₃'s stability lies in its tetracoordinate boron center. The boron atom is bonded to one carbon (the vinyl group) and three highly electronegative fluorine atoms, forming a negatively charged trifluoroborate anion ([CH₂=CH-BF₃]⁻) that is ionically bonded to a potassium cation (K⁺). This "ate" complex is fundamentally different from a trivalent boronic acid (RB(OH)₂), which possesses a vacant p-orbital on the boron atom.[7]

This vacant orbital in boronic acids makes them Lewis acidic and susceptible to nucleophilic attack and decomposition pathways, most notably dehydration to form boroxines. In contrast, the boron in KVBF₃ has a complete octet, rendering it non-Lewis acidic and significantly less reactive under ambient conditions.[7] This saturated coordination sphere acts as a robust protecting group for the boronic acid, preventing unwanted side reactions and degradation.[7]

Inertness to Atmospheric Oxygen

Potassium vinyltrifluoroborate is considered stable under oxidative conditions encountered during routine handling and storage in air.[7] Unlike some organometallic reagents that are pyrophoric or degrade rapidly upon exposure to oxygen, KVBF₃ can be weighed and handled on an open bench without special precautions.[3] Its stability is such that some sources report no decomposition even after several years of storage.[8]

However, this stability is not absolute. The carbon-boron bond can be intentionally cleaved under specific oxidative conditions. For instance, treatment with strong oxidizing agents like Oxone® (potassium peroxymonosulfate) can efficiently oxidize organotrifluoroborates.[3][9] This controlled reactivity underscores the compound's general robustness; it remains inert to atmospheric oxygen but can be chemically transformed when desired.

The Paradox of Moisture: Stability vs. Controlled Activation

Perhaps the most critical aspect of KVBF₃'s chemistry is its interaction with water. While it is widely cited as being "moisture-stable," this refers primarily to its solid state in the presence of atmospheric humidity.[5][6] In solution, particularly under the conditions of a cross-coupling reaction, water plays a crucial role in its activation.

The trifluoroborate salt is, in effect, a stable precursor that slowly hydrolyzes in protic solvents to release the active trivalent boron species required for the catalytic cycle of the Suzuki-Miyaura reaction.[7] This solvolysis is a controlled, slow-release mechanism that maintains a low concentration of the highly reactive boronic acid in solution, thereby minimizing common side reactions like protodeboronation and homocoupling.[7][10]

The hydrolysis mechanism is complex and sensitive to reaction conditions. It involves the stepwise replacement of fluoride ions with hydroxyl groups. Research has shown that this process can be influenced by pH, solvent, and even physical factors like the shape of the reaction vessel and the stirring rate, leading to what has been described as an "acid-base paradox" where hydrolysis can require acid catalysis even under nominally basic reaction conditions.[10]

Caption: Controlled hydrolysis pathway of potassium vinyltrifluoroborate for activation.

Part 2: Practical Guidance for Handling and Storage

Correct handling and storage procedures are essential to preserve the integrity and reactivity of potassium vinyltrifluoroborate for long-term use.

Recommended Storage Conditions

Based on safety data sheets and supplier recommendations, the following conditions are advised:

-

Container: Store in a tightly closed, original container.[11]

-

Environment: Keep in a cool, dry, and well-ventilated place.[12][13]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. While generally stable, these can initiate premature or uncontrolled decomposition.[12]

Observed Long-Term Stability

The literature provides strong qualitative evidence for the exceptional stability of potassium vinyltrifluoroborate.

| Parameter | Observation | Source(s) |

| Physical State | Crystalline, free-flowing solid | [8][12] |

| Air Stability | Indefinitely stable in air | [3][5] |

| Moisture Stability | Stable to atmospheric moisture | [4][6][7] |

| Shelf-Life | Showed no decomposition after several years | [8] |

This remarkable stability reduces the need for specialized handling equipment like glove boxes for routine weighing and preparation of reaction mixtures, representing a significant practical advantage for research labs.

Part 3: Experimental Protocols

The following protocols provide methodologies for assessing the reagent's quality and for its most common application, where its stability is leveraged for synthetic advantage.

Protocol 1: Qualitative Assessment of Reagent Integrity

This protocol provides a simple, self-validating check for researchers to confirm the quality of a KVBF₃ sample before use.

Objective: To visually and physically assess the stability of a potassium vinyltrifluoroborate sample.

Methodology:

-

Visual Inspection: Place a small sample (~10-20 mg) on a watch glass. The material should be a white to off-white, crystalline, free-flowing solid.[12] Clumping, discoloration (e.g., yellowing or browning), or a pasty consistency may indicate decomposition or contamination.

-

Ambient Exposure Test: Leave the sample on the watch glass exposed to the ambient laboratory atmosphere for 1-2 hours. There should be no significant change in its physical appearance or texture. It should not become deliquescent (absorb moisture and dissolve).

-

Solubility Check: Test the solubility of a small sample in a polar organic solvent such as acetone or THF. It should dissolve to give a clear, colorless solution. The presence of insoluble matter may suggest the formation of inorganic byproducts (e.g., KF) from decomposition.

-

Confirmation: If the sample passes these checks, it is deemed stable and suitable for use in synthesis. If it fails, the integrity of the bulk reagent batch should be questioned.

Protocol 2: Standard Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of KVBF₃ in its primary application, demonstrating how its stability in storage is converted to controlled reactivity in solution. The causality for key reagents is explained.

Objective: To perform a palladium-catalyzed vinylation of an aryl halide using potassium vinyltrifluoroborate.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

-

Flask Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

-

Causality: Cesium carbonate is a crucial base. It facilitates the hydrolysis of the trifluoroborate and is essential for the transmetalation step in the catalytic cycle.[16]

-

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂, 2 mol%) and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 6 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to remove all oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed mixture of tetrahydrofuran (THF) and water (typically 9:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Conclusion

Potassium vinyltrifluoroborate stands as an exemplary modern reagent, engineered for stability and efficiency. Its solid-state robustness to air and ambient moisture simplifies storage and handling, removing many of the barriers associated with traditional boronic acids.[2][3] The genius of its design lies in the conversion of this stability into controlled reactivity through in-situ hydrolysis, a process that is fundamental to its successful application in high-yield synthetic transformations like the Suzuki-Miyaura cross-coupling. For researchers in drug discovery and materials science, a thorough understanding of this stability-reactivity paradigm is key to fully exploiting the synthetic power of potassium vinyltrifluoroborate.

References

-

Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 72(19), 7095-7103. [Link]

-

Salomon, R. J., & Smith, M. R. (2010). Oxidation of Organotrifluoroborates via Oxone®. Organic Letters, 12(24), 5780–5783. [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved February 25, 2026, from [Link]

-

Arnold, D. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium organotrifluoroborates: new perspectives in organic synthesis. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Retrieved February 25, 2026, from [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

-

MilliporeSigma. (n.d.). Potassium vinyltrifluoroborate 95 | 13682-77-4. Retrieved February 25, 2026, from [Link]

-

Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 90, 153-163. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 9. Oxidation of Organotrifluoroborates via Oxone® - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. echemi.com [echemi.com]

- 12. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 13. iolitec.de [iolitec.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sci-Hub: are you are robot? [sci-hub.box]

Technical Guide: Solubility & Handling of Potassium Vinyltrifluoroborate

Executive Summary: The Solubility Paradox

Potassium vinyltrifluoroborate (CAS: 13682-77-4) represents a critical "hybrid" reagent in modern drug discovery. Structurally, it is an inorganic salt; functionally, it is a source of organic vinyl groups for palladium-catalyzed cross-coupling (Suzuki-Miyaura).

This dual nature creates a solubility paradox :

-

Storage Stability: Its ionic lattice provides exceptional stability against air and moisture compared to vinylboronic acids (which polymerize or dehydrate rapidly).[1]

-

Reaction Challenge: The salt lattice renders it insoluble in many traditional anhydrous organic solvents (DCM, Toluene, Hexanes), requiring specific biphasic or polar-protic solvent systems to liberate the reactive species.

This guide details the solubility parameters required to effectively employ this reagent, moving beyond simple "dissolves/doesn't dissolve" binary data to operational protocols for synthesis and purification.

Physicochemical Profile & Solvent Compatibility Matrix

The solubility of potassium vinyltrifluoroborate is dictated by its high lattice energy. Unlike boronic esters (e.g., pinacol esters), which dissolve in non-polar organics, Vinyl-BF3K requires high dielectric constant solvents to dissociate the potassium cation.

Quantitative & Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility Rating | Operational Relevance |

| Polar Aprotic | DMSO | High (>25 mg/mL) | Ideal for screening; Warning: Potential exotherm (see Safety). |

| Polar Aprotic | DMF | High | Excellent for homogenous reactions; difficult to remove post-reaction. |

| Polar Aprotic | Acetone | High (Hot) / Mod (Cold) | Critical for Purification. High solubility at reflux allows filtration of insoluble impurities. |

| Polar Protic | Methanol (MeOH) | High (>25 mg/mL) | Good for synthesis of the reagent; can compete with substrates in some couplings. |

| Polar Protic | Water | Moderate | Soluble, but often used as a co-solvent (e.g., 10-20% v/v) to promote hydrolysis. |

| Ethers | THF | Low / Sparingly | Poor solubility alone. Highly effective when mixed with H2O (9:1 ratio). |

| Ethers | Diethyl Ether | Insoluble | Critical for Precipitation. Used as an anti-solvent to crash out pure product. |

| Chlorinated | DCM / Chloroform | Insoluble | Useful for washing away organic impurities while the salt remains solid. |

| Hydrocarbons | Toluene / Hexane | Insoluble | Incompatible as single solvents. Toluene/H2O biphasic systems are viable. |

Technical Insight: The "operational solubility" in THF is negligible. However, the THF:H2O (9:1 to 4:1) system is the industry standard for Suzuki couplings. The water component dissolves the salt interface, allowing the "Slow Release" mechanism to function (see Section 4).

Critical Experimental Protocols

Protocol A: Purification via Recrystallization (Acetone/Ether Method)

Objective: Remove inorganic salts (KF, KHF2) and organic impurities from crude Vinyl-BF3K.

-

Dissolution: Place crude potassium vinyltrifluoroborate in a flask. Add Acetone (approx. 10-15 mL per gram of solid).

-

Heating: Heat the mixture to mild reflux (approx. 50-55°C) with stirring for 15 minutes. The Vinyl-BF3K will dissolve; inorganic fluoride salts (KF) will generally remain suspended.

-

Filtration: While hot, filter the solution through a sintered glass funnel or Celite pad to remove insoluble inorganic contaminants.

-

Concentration: Concentrate the filtrate by rotary evaporation to approximately 20% of its original volume.

-

Precipitation: Slowly add Diethyl Ether (or MTBE) to the concentrated acetone solution while stirring. A white crystalline precipitate will form.

-

Collection: Filter the white solid, wash with cold ether, and dry under vacuum.

Protocol B: Standard Cross-Coupling Setup

Objective: Optimal solvent system for Suzuki-Miyaura coupling.

-

Solvent Prep: Prepare a degassed mixture of THF:H2O (3:1) .

-

Loading: Charge flask with Aryl Halide (1.0 equiv), Potassium Vinyltrifluoroborate (1.1 equiv), and Base (Cs2CO3 or K2CO3, 3.0 equiv).

-

Reaction: Heat to 80°C. The biphasic nature ensures a steady concentration of active boronic acid without rapid protodeboronation.

Mechanistic Visualization: The "Slow Release" Pathway

The solubility of Vinyl-BF3K in the aqueous phase of a reaction mixture is not just for dissolution; it controls the reaction kinetics. The trifluoroborate must hydrolyze to the boronic acid to undergo transmetallation. This equilibrium prevents the accumulation of unstable boronic acid, reducing side reactions (polymerization).

Figure 1: The "Slow Release" mechanism facilitated by biphasic solvent systems (THF/H2O).

Workflow Visualization: Purification Logic

Figure 2: Solubility-based purification workflow utilizing the Acetone/Ether polarity switch.

Safety & Stability Note (E-E-A-T)

While Vinyl-BF3K is generally stable, solvent choice impacts safety :

-

DMSO Warning: Reaction calorimetry studies have shown that Suzuki couplings in DMSO/H2O can exhibit significant exotherms, potentially exceeding the decomposition temperature of DMSO.

-

Recommendation: For scale-up, prefer THF/H2O or i-PrOH/H2O systems which allow for better thermal management and lower boiling points for evaporative cooling.

References

-

Molander, G. A., & Bernardi, C. R. (2002).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[4] Journal of Organic Chemistry.[4]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[5]

-

Chen, X., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

-

Sigma-Aldrich. Potassium Vinyltrifluoroborate Product Sheet & Safety Data.[6]

-

Frontier Specialty Chemicals. Technical Data: Potassium Vinyltrifluoroborate.[1][4][5][7][8][9][10]

Sources

- 1. leapchem.com [leapchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [amp.chemicalbook.com]

- 8. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

- 9. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 10. Lab Reporter [fishersci.co.uk]

Strategic Utilization of Potassium Organotrifluoroborates: Stability, Reactivity, and Mechanistic Insight

Executive Summary

Potassium organotrifluoroborates (

However, their utility relies on a counter-intuitive kinetic phenomenon: they are chemically inert until activated. In palladium-catalyzed cross-coupling, they act as a "slow-release" reservoir of the active boronic acid. In photoredox catalysis, they serve as low-potential precursors to carbon-centered radicals. This guide details the mechanistic underpinnings and practical protocols required to harness these reagents effectively.

Structural Advantages and Property Comparison

The primary operational advantage of organotrifluoroborates is their defined stoichiometry. Boronic acids spontaneously dehydrate to form boroxines (trimers), making precise molar equivalents difficult to calculate. Trifluoroborates eliminate this variable.

Table 1: Comparative Properties of Organoboron Reagents

| Feature | Boronic Acids ( | Pinacol Esters ( | Organotrifluoroborates ( |

| Physical State | Often waxy/hygroscopic | Oils or solids | Crystalline solids |

| Stoichiometry | Variable (Boroxine formation) | Defined (Monomeric) | Defined (Monomeric) |

| Air/Moisture Stability | Low to Moderate | High | Excellent (Indefinite shelf life) |

| Atom Economy | High | Low (Loss of pinacol) | Moderate (Loss of KF) |

| Purification | Crystallization difficult | Chromatography (silica) | Crystallization (Acetone/Et2O) |

| Reactivity Mode | Direct Transmetallation | Hydrolysis | Hydrolysis |

Mechanistic Underpinnings

Understanding the mechanism is critical for troubleshooting failed reactions.

The "Slow-Release" Mechanism (Suzuki-Miyaura)

In standard cross-coupling, the

Key Insight (The Acid-Base Paradox): While Suzuki coupling is basic, the hydrolysis of

Single-Electron Transfer (Photoredox)

In photoredox/Nickel dual catalysis, the mechanism is distinct. The

Visualization of Pathways

Figure 1: Bifurcated reactivity of organotrifluoroborates. The green path represents thermal cross-coupling (hydrolysis-dependent), while the red path represents photoredox activation (oxidative fragmentation).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Aryltrifluoroborates

Best for: Creating Biaryl systems with high functional group tolerance.

The System:

-

Stoichiometry:

-

Aryl Bromide (1.0 equiv)[5]

-

Potassium Aryltrifluoroborate (1.05 equiv)

- (1-2 mol%)

-

RuPhos (2-4 mol%) — Ligand choice is critical for stability.

- (3.0 equiv)

-

-

Solvent System: Toluene : Water (3:1 ratio).

-

Critical Note: Water is mandatory . Without water, hydrolysis to the active boronic acid cannot occur, and the reaction will stall.

-

-

Procedure:

-

Charge solid reagents into a reaction vial equipped with a stir bar.

-

Seal and purge with Nitrogen/Argon (3 cycles).

-

Add degassed Toluene/Water mixture via syringe.

-

Heat to 80–100 °C for 2–12 hours.

-

Monitoring: Monitor consumption of the Aryl Bromide by HPLC/UPLC. The trifluoroborate spot may remain visible on TLC as it is in excess/equilibrium.

-

Protocol B: Photoredox/Nickel Dual Catalysis ( Coupling)

Best for: Appending alkyl groups to aryl rings (Late-stage functionalization).

The System:

-

Stoichiometry:

-

Setup:

-

Solvent: Anhydrous DMF or DMSO (0.1 M).

-

Light Source: Blue LED (450-470 nm).

-

-

Procedure:

-

Combine all solids in a vial.

-

Add solvent and sparge with Nitrogen for 10 minutes (Oxygen quenches the excited photocatalyst).

-

Seal with a septum and irradiate with Blue LEDs. A fan is recommended to keep the reaction near ambient temperature (approx. 30-40 °C).

-

Reaction time: 24–48 hours.

-

Troubleshooting & Optimization (Self-Validating Systems)

When reactions fail, use this logic tree to diagnose the failure mode based on the specific properties of

Issue 1: No Conversion (Suzuki)

-

Diagnosis: The "Slow Release" is too slow. The reagent is not hydrolyzing.

-

Validation: Check the solubility.

salts are insoluble in pure toluene or THF. -

Fix:

-

Increase water content (up to 1:1 ratio).

-

Switch to a solvent with higher dielectric constant (e.g.,

-Butanol or Dioxane). -

Glass Effect: If running in plastic vials, switch to borosilicate glass. The glass surface helps scavenge fluoride, driving hydrolysis [1].

-

Issue 2: Protodeboronation (Suzuki)

-

Diagnosis: Hydrolysis is too fast. The concentration of free boronic acid (

) is too high, and it decomposes before transmetallation. -

Fix:

-

Decrease water content.

-

Lower the temperature.

-

Switch from

to a weaker base like

-

Issue 3: Low Yield in Photoredox

-

Diagnosis: Inefficient radical generation or catalyst poisoning.

-

Fix:

-

Degassing: Ensure rigorous exclusion of Oxygen (O2 quenches the Ir* state).

-

Solubility: Organotrifluoroborates must be dissolved to undergo SET. Ensure DMF/DMSO is used, not non-polar solvents.

-

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2][3][4][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[2][3][4] [Link]

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[7] Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433–436. [Link]

-

Molander, G. A., & Ellis, N. (2007).[8][9] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[8][9][10][11] Accounts of Chemical Research, 40(4), 275–286.[9] [Link]

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholar.google.com [scholar.google.com]

- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 11. Molander, G.A. and Ellis, N. (2007) Organotrifluoroborates Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40, 275-286. - References - Scientific Research Publishing [scirp.org]

An In-Depth Technical Guide to Potassium Vinyltrifluoroborate for Advanced Chemical Synthesis

This guide provides an in-depth exploration of potassium vinyltrifluoroborate (KVBF₃), a versatile and increasingly vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, synthesis, and extensive applications of KVBF₃, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content herein is structured to offer not only procedural knowledge but also a deeper understanding of the underlying chemical principles that govern its reactivity and utility.

Introduction: The Rise of Organotrifluoroborates

The pursuit of robust, efficient, and selective carbon-carbon bond-forming methodologies is a central theme in organic chemistry, particularly within the pharmaceutical and agrochemical industries. While traditional organoboron reagents like boronic acids and their esters have been instrumental, they often suffer from limitations such as instability towards air and moisture, and a propensity for protodeboronation.[1] Potassium organotrifluoroborates have emerged as a superior class of reagents that address many of these shortcomings.[2][3] Among these, potassium vinyltrifluoroborate stands out for its exceptional stability, ease of handling, and broad applicability as a vinylating agent.[1][4][5][6] This guide will delve into the specifics of this valuable compound.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in any synthetic protocol.

Molecular Identity and Physical Properties

Potassium vinyltrifluoroborate is a white to off-white crystalline solid that is notably stable under ambient conditions.[7] This air and moisture stability is a significant advantage over many other organometallic reagents, simplifying storage and handling procedures.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃BF₃K | [3][7][8][9][10] |

| Molecular Weight | 133.95 g/mol | [1][2][7][8][10] |

| CAS Number | 13682-77-4 | [7][8] |

| Appearance | White to pale cream powder or crystalline powder | [5][7] |

| Melting Point | 230°C (decomposes) | [4] |

| Solubility | Slightly soluble in THF and water; soluble in polar organic solvents. | [4][7] |

Stability and Handling

The enhanced stability of potassium vinyltrifluoroborate is attributed to the formation of a tetracoordinate boron "ate" complex, which is less susceptible to oxidation and hydrolysis compared to its tricoordinate boronic acid counterpart.[3] However, it is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to ensure its long-term integrity.[4][11] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.[10][12]

Synthesis of Potassium Vinyltrifluoroborate

The accessibility of potassium vinyltrifluoroborate is a key factor in its widespread adoption. Several efficient synthetic routes have been developed, often starting from readily available precursors.

A common and scalable method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a trialkyl borate (e.g., trimethyl borate). The resulting boronate ester is not isolated but is directly treated in situ with an aqueous solution of potassium hydrogen fluoride (KHF₂) to yield the desired potassium vinyltrifluoroborate.[9][13] This one-pot procedure is highly efficient and avoids the isolation of potentially unstable intermediates.[13]

An alternative approach involves the fluoridation of vinyl boronic acid pinacol ester with potassium bifluoride.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The vinyl moiety is a valuable functional group in medicinal chemistry, serving as a precursor for a variety of transformations or as a key structural element in biologically active molecules. [15]The ability to efficiently introduce this group onto aromatic and heteroaromatic scaffolds using potassium vinyltrifluoroborate has made it a valuable tool in the synthesis of pharmaceuticals and agrochemicals. [7][16]For instance, it has been used in the synthesis of (+)-Varitriol, an antitumor natural product. [7] Beyond drug discovery, potassium vinyltrifluoroborate is also employed in materials science for the synthesis of polymers and photonic crystals. [4][6]

Experimental Protocols

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using potassium vinyltrifluoroborate. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Procedure for Palladium-Catalyzed Vinylation of an Aryl Halide

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.2-1.5 mmol), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Catalyst and Ligand: Add the palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, 2-10 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of THF and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product. [15] Note: Significant exotherms have been observed in some Suzuki-Miyaura cross-couplings involving potassium vinyltrifluoroborate, particularly in aqueous solvent systems. [17]Careful monitoring and control of the reaction temperature are crucial, especially during scale-up.

Conclusion

Potassium vinyltrifluoroborate has firmly established itself as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its remarkable stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. [1]For researchers and professionals in drug development and materials science, a comprehensive understanding of its properties and applications is essential for the design and execution of efficient and innovative synthetic strategies.

References

- Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- ChemInform. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(20).

- Google Patents.

- Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325.

-

Beilstein Journals. Experimental procedure to prepare potassium vinyltrifluoroborate salts. [Link]

-

Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- federal-mogul.com. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.

- Sci-Hub. Suzuki—Miyaura Cross‐Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.

Sources

- 1. leapchem.com [leapchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

- 5. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [amp.chemicalbook.com]

- 6. Potassium vinyltrifluoroborate 95 13682-77-4 [sigmaaldrich.com]

- 7. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 8. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.ca [fishersci.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Scalable Synthesis of Functionalized Styrenes via Potassium Vinyltrifluoroborate

Executive Summary & Strategic Rationale

The introduction of a vinyl group onto an aromatic core (styrene synthesis) is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores via olefin metathesis, hydroboration, or asymmetric dihydroxylation.

Historically, this transformation was plagued by the instability of vinylboronic acid , which rapidly polymerizes and dehydrates under ambient conditions, leading to erratic stoichiometry and poor reproducibility. Vinyl boronate esters (e.g., pinacol esters) offer stability but suffer from poor atom economy and difficult purification.

Potassium vinyltrifluoroborate (

Mechanistic Principles: The "Slow-Release" Strategy

To successfully execute this protocol, one must understand that the trifluoroborate salt itself is not the active transmetallating species. It is a "reservoir."

-

Hydrolysis: Under basic, aqueous conditions, the trifluoroborate undergoes stepwise hydrolysis to form the vinylboronic acid/hydroxyborate species.

-

Equilibrium Control: Because the concentration of free vinylboronic acid is kept low (governed by the hydrolysis equilibrium), the rate of cross-coupling (with Pd) exceeds the rate of vinyl polymerization.

-

Transmetallation: The hydrolyzed species enters the catalytic cycle, transmetallating with the Aryl-Pd-X complex.

Visualization: Catalytic Cycle & Hydrolytic Equilibrium

Figure 1: The mechanistic pathway highlighting the critical hydrolysis step that prevents polymerization of the vinyl source.

Standard Operating Procedure (SOP)

This protocol is optimized for Aryl Bromides and Aryl Triflates . Aryl chlorides may require specialized ligands (e.g., XPhos or SPhos), though activated chlorides often work under these standard conditions.

Reagent Table[1]

| Component | Equiv. | Role | Critical Note |

| Aryl Halide | 1.0 | Substrate | Purity >97% essential. |

| K-Vinyltrifluoroborate | 1.05 - 1.2 | Vinyl Source | MW: 133.95 g/mol . Hygroscopic; weigh quickly. |

| PdCl₂(dppf)[1][2][3]·CH₂Cl₂ | 0.02 (2 mol%) | Catalyst | Robust; resistant to air oxidation compared to Pd(PPh₃)₄. |

| Cs₂CO₃ | 3.0 | Base | Essential for hydrolysis and HF scavenging. |

| THF / H₂O | 9:1 (v/v) | Solvent | Water is mandatory for the reaction mechanism. |

Step-by-Step Protocol

Step 1: Reaction Setup

-

Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol), Potassium Vinyltrifluoroborate (140 mg, 1.05 mmol), and Cs₂CO₃ (978 mg, 3.0 mmol).

-

Add the catalyst PdCl₂(dppf)[1]·CH₂Cl₂ (16 mg, 0.02 mmol).

-

Note: While PdCl₂ + PPh₃ is a cost-effective alternative cited in early literature [1], the dppf complex provides superior reproducibility for complex substrates.

-

-

Seal the vial with a septum.

-

Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

Step 2: Solvent Addition & Reaction

-

Add THF (4.5 mL) and Degassed Water (0.5 mL) via syringe.

-

Crucial: The solvent ratio (9:[1]1) is optimized to balance solubility of the organic halide and the inorganic salt/base.

-

-

Place the vial in a pre-heated oil block at 85°C (reflux conditions).

-

Stir vigorously for 4–24 hours . Monitor via LCMS or TLC.

-

Checkpoint: The reaction mixture usually turns black (precipitation of Pd) upon completion.

-

Step 3: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Water (10 mL) and Ethyl Acetate (10 mL).

-

Separate layers.[3] Extract the aqueous layer twice more with Ethyl Acetate.

-

Wash combined organics with Brine, dry over anhydrous

, and filter. -

Stabilization (Optional but Recommended): Add a small amount of BHT (butylated hydroxytoluene) if the specific styrene product is known to be unstable to oxidation/polymerization during concentration.

-

Concentrate in vacuo and purify via silica gel flash chromatography.

Experimental Workflow Visualization

Figure 2: Linear workflow for the synthesis of styrenes from aryl halides.

Scope, Limitations, and Troubleshooting

Substrate Scope

-

Electron-Deficient Aryl Halides (e.g., 4-CN, 4-NO₂): React rapidly (often <4 hours). High yields (>90%).

-

Electron-Rich Aryl Halides (e.g., 4-OMe): React slower; may require 24 hours.

-

Steric Hindrance: Ortho-substituents are generally tolerated, though yields may drop for di-ortho substituted systems.

-

Heterocycles: Pyridines, quinolines, and thiophenes are compatible. For basic heterocycles, ensure the catalyst loading is sufficient as they can coordinate Pd.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion | Lack of Hydrolysis | Ensure water was added. Check if base ( |

| Low Yield / Black Tar | Polymerization | The product styrene is polymerizing.[1] Add radical inhibitor (BHT) during workup. |

| Protodeboronation | pH too high/low | The vinyl group is stable, but if using aryl trifluoroborates, this is an issue. For vinyl, this is rare. |

| Homocoupling (Biaryl) | Oxidative Coupling | Oxygen leak in the system. Improve degassing/inert atmosphere technique. |

References

-

Molander, G. A., & Rivero, M. R. (2002).[1] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(1), 107–109.[1] [Link] (The foundational paper establishing the utility of alkenyltrifluoroborates.)

-

Molander, G. A., & Brown, A. R. (2006).[4][5][6] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[4][5][6][7] The Journal of Organic Chemistry, 71(26), 9681–9686.[6] [Link] (The definitive optimization paper specifically for vinyl transfer, establishing the PdCl2/PPh3 and dppf protocols.)

-

Darses, S., & Genêt, J. P. (2008).[8] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[8] [Link] (Comprehensive review on the mechanism and scope of Molander salts.)

Sources

- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 6. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub: are you are robot? [sci-hub.sg]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

Troubleshooting & Optimization

minimizing homocoupling byproducts in vinylation reactions

Current Status: Online Topic: Minimizing Homocoupling in Pd-Catalyzed Vinylation Ticket ID: VNL-404-HC Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, identify which type of homocoupling is destroying your yield. In vinylation reactions (Suzuki-Miyaura, Stille, Hiyama), "homocoupling" refers to two distinct side-reactions with different mechanistic origins.

| Symptom (LCMS/NMR) | Diagnosis | Root Cause | Immediate Action |

| Vinyl-Vinyl Dimer (e.g., 1,3-butadiene derivative) | Oxidative Homocoupling | High concentration of active vinyl species + Oxygen presence. | 1. Degas solvents thoroughly.2. Switch to "Slow Release" protocol.3. Lower catalyst loading. |

| Aryl-Aryl Dimer (Biaryl formation) | Reductive Homocoupling | Stall in transmetallation; Pd(II) reduces Ar-X instead of cross-coupling. | 1. Increase vinyl source equivalents.2. Change ligand to facilitate transmetallation.3. Check vinyl source stability (is it polymerizing?). |

| Dehalogenated Arene (Ar-H) | Hydrodehalogenation | Hydride source present (often from alcohol solvents or | 1. Switch to aprotic solvents (DMF, Toluene).2. Avoid primary/secondary alcohol solvents. |

Mechanistic Topology

To fix the problem, you must visualize the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling cycles.

Key Insight: Oxidative homocoupling of vinyl boronates is often "Glaser-like," mediated by oxygen and Pd(II). Reductive homocoupling of the aryl halide occurs when the vinyl nucleophile fails to transmetallate fast enough, leaving the Ar-Pd-X species vulnerable to disproportionation.

Figure 1: Mechanistic competition in Pd-catalyzed vinylation. Green pathways represent the desired cycle; red pathways indicate homocoupling failure modes.

Validated Protocols

Do not rely on standard "quick" Suzuki conditions for vinylation. Vinyl boronic acids are notoriously unstable and prone to polymerization and oxidative dimerization. Use one of the following high-fidelity protocols.

Protocol A: The MIDA Boronate Slow-Release System

Best For: Unstable vinyl groups, complex substrates, and minimizing oxidative homocoupling.[1] Mechanism: MIDA (N-methyliminodiacetic acid) boronates are resistant to transmetallation. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid in situ. This keeps the instantaneous concentration of the active vinyl species low, statistically preventing vinyl-vinyl dimerization.

Step-by-Step Workflow:

-

Stoichiometry:

-

Aryl Halide (1.0 equiv)

-

Vinyl MIDA Boronate (1.2 – 1.5 equiv)

-

Base:

(7.5 equiv) — Critical: High base load drives the slow hydrolysis. -

Catalyst: Pd(OAc)

(2-5 mol%) + SPhos (4-10 mol%) (or Pd-SPhos G2/G3).

-

-

Solvent System: THF:Water (10:1) or Dioxane:Water (5:1).

-

Procedure:

-

Charge solids into a vial.

-

Add degassed solvent mixture.[2]

-

Seal and heat to 60°C .

-

Note: Do not judge reaction progress by the disappearance of the MIDA spot on TLC; judge by the appearance of product. The MIDA boronate is a reservoir.

-

Protocol B: Potassium Vinyltrifluoroborates (Molander Conditions)

Best For: Scale-up, air stability, and robust handling.

Mechanism: The trifluoroborate salt (

Step-by-Step Workflow:

-

Stoichiometry:

-

Aryl Halide (1.0 equiv)

-

Potassium Vinyltrifluoroborate (1.05 – 1.1 equiv)

-

Base:

(3.0 equiv) or -

Catalyst: PdCl

(dppf)

-

-

Solvent System: THF:H

O (3:1) or -

Procedure:

-

Degas solvents by sparging with Argon for 15 mins (Essential to prevent oxidative homocoupling of the released species).

-

Heat to 80°C (reflux) for 2–4 hours.

-

Data Comparison: Yield vs. Vinyl Source

| Vinyl Source | Stability | Homocoupling Risk | Typical Yield (Ar-Cl) |

| Vinyl Boronic Acid | Low (Polymerizes) | High (Oxidative) | 30-50% |

| Vinyl Pinacol Boronate | Moderate | Moderate | 60-75% |

| Vinyl MIDA Boronate | High (Solid, Stable) | Very Low (Controlled Release) | 85-95% |

| Vinyl- | High (Solid, Stable) | Low | 80-92% |

Advanced Troubleshooting (FAQs)

Q: I am using the MIDA protocol, but the reaction is extremely slow (>24h).

A: The hydrolysis of the MIDA ester is base-dependent. Ensure you are using

Q: I see "palladium black" precipitating early, followed by reductive homocoupling of my aryl halide. A: This indicates catalyst death. The vinyl species acts as a ligand to stabilize Pd. If the vinyl concentration is too low (or it decomposes), the Pd crashes out.

-

Fix: Add a stabilizing ligand like triphenylphosphine or SPhos explicitly, even if using a pre-catalyst. Alternatively, switch to the Molander protocol (Protocol B), which uses dppf (a robust bidentate ligand) that prevents catalyst decomposition.

Q: Can I use oxidative vinylation (Heck Reaction) to avoid boron reagents entirely? A: Yes, but be warned: The Heck reaction with ethylene or acrylates often suffers from regioselectivity issues (branched vs. linear) and requires higher temperatures. Boronic acid cross-coupling (Suzuki) is generally preferred for strictly defined regiochemistry, specifically when installing a vinyl group at a crowded position.

Q: Why is Oxygen such a problem? I thought Suzuki was "robust."

A: While Suzuki couplings are generally robust, vinyl boron species are uniquely susceptible to copper- or palladium-catalyzed oxidative dimerization (the "Glaser-like" pathway) in the presence of

References

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][3][4][5] Journal of the American Chemical Society. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Molander, G. A., & Brown, A. R. (2006).[6][7] The Journal of Organic Chemistry. [Link][8]

-

Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Qiu, X., et al. (2010). The Journal of Organic Chemistry. [Link][8]

-

Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017).[9][10] Journal of the American Chemical Society. [Link]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 3. Publications – BurkeLab [burke-group.chemistry.illinois.edu]

- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Vinyl Nucleophiles: Potassium Vinyltrifluoroborate vs. Vinyl Stannanes in Palladium-Catalyzed Cross-Coupling

Executive Summary

The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are indispensable tools for this purpose. This guide provides an in-depth, objective comparison between two prevalent vinylating reagents: potassium vinyltrifluoroborate, utilized in Suzuki-Miyaura coupling, and vinyl stannanes, the cornerstone of the Stille coupling. While both reagents effectively introduce vinyl moieties, they differ profoundly in their toxicological profiles, stability, handling characteristics, atom economy, and purification requirements. This analysis, supported by experimental data and established protocols, is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their synthetic strategies, prioritizing safety, efficiency, and practicality.

Introduction: The Strategic Importance of Vinyl Group Installation

The vinyl group is a critical building block in organic synthesis. Its presence in a molecule offers a versatile handle for a multitude of subsequent transformations, including polymerizations, Heck reactions, and olefin metathesis[1]. Historically, the Stille reaction, which couples organostannanes with organic electrophiles, has been a robust and widely adopted method for vinylation due to its high functional group tolerance and reliability under mild conditions[2][3][4]. However, the intrinsic toxicity of organotin compounds has driven the scientific community to seek safer and more environmentally benign alternatives[5][6].

This search has led to the prominence of the Suzuki-Miyaura reaction, which utilizes organoboron reagents. Among these, potassium organotrifluoroborates have emerged as exceptionally advantageous coupling partners[7][8]. Potassium vinyltrifluoroborate (KVBF₃), in particular, offers a compelling alternative to vinyl stannanes, addressing many of the Stille reaction's inherent drawbacks without compromising synthetic utility[1][9][10].

Head-to-Head Comparison: Vinyltrifluoroborates vs. Vinyl Stannanes

The choice between these two classes of reagents extends beyond mere reactivity; it encompasses the entire workflow from reagent handling and reaction setup to product purification and waste disposal.

Toxicity and Safety: A Decisive Advantage for Boron

-

Vinyl Stannanes: Organotin compounds, particularly the trialkyltin derivatives (e.g., tributyltin) that are byproducts of the Stille reaction, are notoriously toxic[5][11]. They are classified as persistent organic pollutants and exhibit high toxicity, including neurotoxicity and immunotoxicity[12][13][14]. The handling of volatile stannanes like tetramethyltin requires extreme caution due to their ability to be absorbed through the skin and via inhalation[12]. This toxicity poses significant risks to researchers and creates a substantial environmental burden for waste disposal.

-

Potassium Vinyltrifluoroborate: In stark contrast, potassium vinyltrifluoroborate and the resulting boron-based byproducts are generally considered to have low to minimal toxicity[9][10]. These compounds are typically crystalline, non-volatile solids, which significantly reduces the risk of accidental exposure. From a green chemistry perspective, the shift from organostannanes to organoborates represents a fundamental improvement in laboratory safety and environmental stewardship.

Stability, Handling, and Storage

-

Vinyl Stannanes: While many vinyl stannanes are stable to air and moisture, allowing for their storage and handling outside of a glovebox, some can be prone to slow decomposition[11][15]. Their characteristically unpleasant odor is also a practical concern in a laboratory setting[12].

-

Potassium Vinyltrifluoroborate: Potassium vinyltrifluoroborate is a crystalline, free-flowing solid that is exceptionally stable to both air and moisture[7][16]. It can be stored on the benchtop for extended periods without noticeable decomposition, making it a highly convenient and user-friendly reagent[8][16]. This high stability simplifies experimental setup and enhances reproducibility.

Reaction Mechanism and Conditions

The operational differences between the two coupling reactions stem from their distinct catalytic cycles, particularly the transmetalation step.

-

Stille Coupling: The Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step typically occurs from a neutral organotin species to the palladium(II) center. While often robust, the reaction may require anhydrous conditions and the use of additives like copper(I) salts to facilitate the coupling of challenging substrates[2][17].

-

Suzuki-Miyaura Coupling with Vinyltrifluoroborate: The Suzuki-Miyaura coupling follows a similar Pd(0)/Pd(II) cycle. However, a key mechanistic distinction is the requirement of a base (e.g., Cs₂CO₃, K₂CO₃) to activate the trifluoroborate salt[1][5]. The base facilitates the formation of a more nucleophilic boronate species or a vinyldifluoroborane, which then undergoes transmetalation to the palladium center[18]. This reaction is often performed in aqueous solvent mixtures (e.g., THF/H₂O, i-PrOH/H₂O), which can be advantageous for certain substrates and aligns with greener chemistry principles[1][9].

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Caption: Catalytic cycle for Suzuki-Miyaura coupling with a vinyltrifluoroborate.

Atom Economy and Purification

This is arguably the most significant practical advantage of vinyltrifluoroborates in a drug development or process chemistry setting.

-

Vinyl Stannanes: The Stille reaction suffers from poor atom economy. In a typical vinyltributylstannane reagent, only the vinyl group is transferred to the product. The three non-transferable butyl groups become part of the tin byproduct (e.g., Bu₃SnX). This means that for every mole of vinyl group transferred, three moles of butyl groups are discarded. Furthermore, the resulting organotin byproducts are often greasy, high-boiling, and difficult to separate from the desired product, frequently requiring meticulous and laborious chromatography[19].

-

Potassium Vinyltrifluoroborate: The Suzuki-Miyaura coupling with KVBF₃ is inherently more atom-economical as the vinyl group is the only organic ligand on the nucleophilic reagent. The inorganic byproducts (e.g., potassium salts, borates) are typically water-soluble and can be easily removed with a simple aqueous workup. This dramatically simplifies purification, often yielding clean products with minimal need for chromatography, a critical advantage for scalability and throughput.

Quantitative Data and Performance Comparison

While direct, side-by-side comparisons under identical conditions are tailored to specific substrates, a general performance overview can be synthesized from the literature. Both methods are capable of producing excellent yields. The choice often depends on the specific functional groups present and the desired process parameters (e.g., solvent, temperature, purification method).

| Parameter | Vinyl Stannane (Stille Coupling) | Potassium Vinyltrifluoroborate (Suzuki-Miyaura) | Advantage |

| Toxicity | High; organotin byproducts are toxic and persistent[11][13][14]. | Low; considered environmentally benign[9][10]. | Vinyltrifluoroborate |

| Stability | Generally stable to air/moisture, but some decomposition can occur[11][15]. | Exceptionally stable, crystalline solid; long shelf-life[7][16]. | Vinyltrifluoroborate |

| Handling | Liquid/solid, often with an unpleasant odor. Requires careful handling due to toxicity[12]. | Odorless, free-flowing crystalline solid. Safer and easier to handle. | Vinyltrifluoroborate |

| Atom Economy | Poor; only one of four organic groups on tin is typically transferred. | Excellent; the vinyl group is the sole transferable organic moiety. | Vinyltrifluoroborate |

| Byproducts | Toxic, often lipophilic organotin halides (e.g., R₃SnX)[19]. | Non-toxic, water-soluble inorganic salts (e.g., KX, borates). | Vinyltrifluoroborate |

| Purification | Often difficult; requires extensive chromatography to remove tin residues[19]. | Generally simple; byproducts removed by aqueous workup. | Vinyltrifluoroborate |

| Reaction Conditions | Typically anhydrous solvents (THF, Toluene, DMF). Additives (CuI) may be needed[2]. | Often uses aqueous solvent mixtures (THF/H₂O). Requires a base for activation[1]. | Substrate Dependent |

| Functional Group Tolerance | Very high; one of the most tolerant coupling reactions[2][3]. | Very high; tolerates a wide range of functional groups[8][9]. | Comparable |

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are representative protocols for the vinylation of 4-bromoacetophenone.

Protocol 1: Stille Coupling with Vinyltributylstannane

Causality: This protocol uses standard Stille conditions. Pd(PPh₃)₄ is a common, reliable Pd(0) source. Toluene is used as an anhydrous solvent to prevent potential side reactions. The reaction is heated to ensure a reasonable reaction rate. The workup highlights the challenge of removing tin byproducts.

Workflow Diagram:

Caption: Experimental workflow for a typical Stille cross-coupling reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-bromoacetophenone (1.0 mmol, 199 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and anhydrous toluene (5 mL).

-

Addition of Stannane: Add vinyltributylstannane (1.1 mmol, 349 mg, 0.36 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring for completion by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) (10 mL) for 30 minutes. This helps precipitate the tributyltin fluoride salt.

-

Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product must be purified by flash column chromatography on silica gel to remove residual organotin species.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

Causality: This protocol utilizes conditions optimized for trifluoroborate salts. A PdCl₂/PPh₃ system is a cost-effective catalyst precursor that forms the active Pd(0) species in situ[1]. The THF/H₂O solvent system is ideal for dissolving both the organic substrate and the inorganic base and borate salt[1]. Cs₂CO₃ is an effective base for activating the trifluoroborate for transmetalation. The workup is significantly simpler due to the nature of the byproducts.

Workflow Diagram:

Caption: Experimental workflow for Suzuki-Miyaura vinylation with KVBF₃.

Step-by-Step Methodology:

-

Reagent Preparation: To a flask, add 4-bromoacetophenone (1.0 mmol, 199 mg), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), PdCl₂ (0.02 mmol, 3.5 mg), PPh₃ (0.06 mmol, 16 mg), and Cs₂CO₃ (3.0 mmol, 977 mg).

-

Solvent Addition: Add a 9:1 mixture of THF and water (5 mL).

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-8 hours, monitoring for completion by TLC or GC-MS[1].

-

Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be quickly passed through a short plug of silica gel if necessary.

Conclusion and Outlook

For the synthesis of vinyl-containing compounds, both the Stille and Suzuki-Miyaura cross-coupling reactions are powerful and effective methods. The Stille reaction offers broad functional group tolerance and a long history of successful application in complex molecule synthesis[2][3]. However, its significant drawbacks—most notably the high toxicity of organotin reagents and byproducts, poor atom economy, and challenging purification—cannot be overlooked in a modern research environment that prioritizes safety, sustainability, and efficiency[5][6][19].

Potassium vinyltrifluoroborate has emerged as a superior alternative for most applications. Its advantages are clear and compelling: it is a non-toxic, exceptionally stable, and easy-to-handle crystalline solid[7][9][10][16]. The Suzuki-Miyaura coupling reaction in which it participates is highly atom-economical and generates water-soluble, non-toxic byproducts, leading to vastly simplified purification protocols. For researchers, scientists, and drug development professionals, the adoption of potassium vinyltrifluoroborate over vinyl stannanes is not merely a substitution of one reagent for another; it is an upgrade to a safer, greener, and more efficient synthetic workflow.

References

-

Stille Coupling - SynArchive. (n.d.). Retrieved from [Link]

-

Boruah, M., & Ali, M. A. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Retrieved from [Link]

-

D'Amato, E. (n.d.). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. Retrieved from [Link]

-

Borah, A. J., & Deka, R. C. (2018). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study. ResearchGate. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2004, August 27). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. Retrieved from [Link]

-

Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMC. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Molander, G. A., & Fumagalli, T. (2025, August 6). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Retrieved from [Link]

-

Knapp, D. M., & Gillis, E. P. (n.d.). Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. ResearchGate. Retrieved from [Link]

-

Shields, J. D., et al. (2024, March 7). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross‐Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub. Retrieved from [Link]

-

How toxic organotin compounds really are? : r/Chempros - Reddit. (2023, March 7). Retrieved from [Link]

-

Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Li, C., et al. (2021, August 10). Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene. PMC. Retrieved from [Link]

-

Investigating the Environmental Impact of Organotins - LCGC International. (2022, November 7). Retrieved from [Link]

-

Organotin chemistry - Wikipedia. (n.d.). Retrieved from [Link]

-

Barnes, J. M., & Stoner, H. B. (1959). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link]

-

Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds - YouTube. (2020, July 15). Retrieved from [Link]

-

Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. chemistry.msu.edu. Retrieved from [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Vinylstannanes: synthesis and characterization - africaresearchconnects.com. (n.d.). Retrieved from [Link]

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - Beilstein Journals. (2024, October 24). Retrieved from [Link]

Sources

- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. africaresearchconnects.com [africaresearchconnects.com]

- 16. DSpace [repository.upenn.edu]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

Comparative Analysis: 11B NMR as the Gold Standard for Potassium Vinyltrifluoroborate Purity Assessment

Executive Summary

Potassium vinyltrifluoroborate (Molander salt) is a critical reagent in Suzuki-Miyaura cross-coupling reactions, offering enhanced stability over its boronic acid counterparts. However, its "shelf-stable" reputation is not absolute. Under humid conditions or prolonged storage, it hydrolyzes into vinylboronic acid and inorganic fluorides (e.g.,

This degradation is chemically silent in standard elemental analysis and often ambiguous in

The Analytical Landscape: Why B NMR?

To understand the superiority of

Comparative Matrix: Purity Assessment Methods

| Feature | Elemental Analysis | |||

| Primary Detection | Direct Boron Environment | Organic Ligand (Vinyl) | Fluorine Environment | Bulk Composition (C, H) |

| Speciation | Excellent. Distinct regions for sp | Poor. Vinyl protons shift minimally between species. | Good. But complex splitting patterns ( | None. Cannot distinguish mixtures. |

| Impurity ID | Identifies Boronic Acid & | Blind to inorganic fluorides ( | Blind to Boronic Acid (no F). | Blind to specific impurities. |

| Interference | Broad background signal from glass tubes (manageable). | Solvent peaks (residual water/DMSO). | Sidebands; Quartz tubes often not needed. | Combustion errors. |

| Verdict | Gold Standard | Secondary Confirmation | Supporting Data | Obsolete for Purity |

The Mechanistic Edge: Chemical Shift Dispersion

The power of

-

Product (sp

): Highly shielded, appearing upfield ( -

Impurity (sp

): Highly deshielded, appearing downfield (

This >25 ppm separation provides a binary "Yes/No" confirmation of purity that requires no complex deconvolution.

Experimental Protocol

Objective: Quantify potassium vinyltrifluoroborate purity and identify hydrolysis products (

A. Materials & Equipment[2]

-

Spectrometer: 300 MHz or higher (broadband probe required).

-

Solvent: Acetone-d

(preferred for resolution) or DMSO-d -

NMR Tubes:

-

Standard: Borosilicate glass (acceptable but contains B

O -

Precision: Quartz NMR tubes (recommended for <95% purity samples to eliminate background).

-

-

Reference: BF

Et

B. Acquisition Parameters (Standard Pulse)

-

Nucleus:

B (Spin 3/2).[2][3][4] -

Frequency: ~96-128 MHz (depending on field strength).

-

Pulse Sequence: Standard single pulse (zg).

-

Relaxation Delay (d1): 0.5 – 1.0 s.

-

Note: Boron relaxes extremely fast due to quadrupolar coupling. Long d1 times are unnecessary and inefficient.

-

-

Scans (ns): 64 – 128 (High sensitivity allows rapid acquisition).

-

Line Broadening (lb): 2.0 – 5.0 Hz (to smooth quadrupolar broadening).

C. The "Quartz vs. Glass" Decision

If you observe a very broad, rolling baseline "hump" between 0 and +20 ppm, this is the boron in your glass tube.

-

Correction: Mathematically subtract the background or ignore the broad baseline if the sharp product peak is distinct.

-

Best Practice: For quantitative purity, use a quartz tube or a background-suppression pulse sequence (e.g., Hahn echo) if available.

Data Interpretation & Signaling Pathways

The spectrum will present three potential zones of interest. Use this "Traffic Light" system for rapid analysis.

The Spectral Map

-

The Product (Target): Potassium Vinyltrifluoroborate

-

Shift:

-2.0 to +2.0 ppm (typically near 0 ppm). -

Shape: Quartet (

) or broad singlet. -

Cause: Coupling to 3 equivalent

F nuclei ( -

Status: GREEN (Pure).

-

-

Major Impurity 1: Vinylboronic Acid (Hydrolysis)

-

Shift:

+26.0 to +30.0 ppm. -

Shape: Broad singlet.

-

Cause: Loss of Fluorine, reversion to sp

trigonal planar geometry. -

Status: RED (Degraded).

-

-

Major Impurity 2: Potassium Tetrafluoroborate (

)-

Shift:

-1.0 to -1.5 ppm. -

Shape: Quintet (

) or sharp singlet. -

Cause: Disproportionation of the trifluoroborate.

-

Status: YELLOW (Inorganic salt contamination; affects stoichiometry).

-

Visualization: The Analytical Workflow

Caption: Logical workflow for speciation of organoboron impurities using 11B NMR.

Troubleshooting & Expert Insights

The "Broadening" Phenomenon

Boron-11 is a quadrupolar nucleus (

-

Insight: Do not expect sharp "organic-looking" peaks. The sp